Furo[3,2-b]pyridine-5-methanamine
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Overview
Description
Furo[3,2-b]pyridine-5-methanamine: is a heterocyclic compound that belongs to the class of furopyridines. Furopyridines are known for their unique structural features, which include a fused furan and pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-b]pyridine-5-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with furfural in the presence of a catalyst, followed by reduction and functional group transformations to yield the desired compound .
Industrial Production Methods: the general approach would involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-b]pyridine-5-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Furo[3,2-b]pyridine-5-methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: While not widely used industrially, it is valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridine-5-methanamine involves its interaction with specific molecular targets. The compound can act as a hydrogen bond acceptor, facilitating protein-ligand interactions. This property is particularly useful in drug design, where the compound can enhance the binding affinity and specificity of therapeutic agents .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-c]pyridine
Comparison: Furo[3,2-b]pyridine-5-methanamine is unique due to its specific ring fusion and functional group placement, which can influence its chemical reactivity and biological activity. Compared to other furopyridines, it may offer distinct advantages in terms of binding affinity and selectivity in drug design .
Properties
IUPAC Name |
furo[3,2-b]pyridin-5-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAHRAQMSGVKSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442648 |
Source
|
Record name | Furo[3,2-b]pyridine-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193750-82-2 |
Source
|
Record name | Furo[3,2-b]pyridine-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193750-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-b]pyridine-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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